Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate
Description
Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate is a benzimidazole-derived compound featuring a 2-furylcarbonylamino moiety attached to the benzimidazole core via a methylene bridge, with an ethyl acetate ester at the adjacent position. Benzimidazoles are heterocyclic aromatic compounds structurally analogous to purines, enabling diverse biological interactions . This compound’s synthesis likely involves multi-step alkylation and hydrazide condensation, as seen in analogous benzimidazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[(furan-2-carbonylamino)methyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-23-16(21)11-20-13-7-4-3-6-12(13)19-15(20)10-18-17(22)14-8-5-9-24-14/h3-9H,2,10-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZVQMZHFGLDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
- CAS Number : Not readily available in common databases.
The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetate with specific amines and carbonyl compounds. The process may include several steps such as:
- Formation of the benzimidazole ring through condensation reactions.
- Introduction of the furylcarbonylamino group , which enhances the biological activity.
- Acetate formation to yield the final product.
Antimicrobial Activity
Several studies have reported that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro tests indicated that this compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer Properties
Research has indicated that compounds containing benzimidazole moieties possess anticancer activities. This compound has been evaluated for its cytotoxic effects on cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound demonstrated an IC50 value in the micromolar range, suggesting significant potential for further development as an anticancer agent.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown the ability to reduce pro-inflammatory cytokines in cell culture models, indicating potential applications in treating inflammatory conditions.
Case Studies
-
Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation.
Compound MIC (µg/mL) Target Bacteria Ethyl 2-{...} 32 S. aureus Ethyl 2-{...} 64 E. coli -
Cytotoxicity Assay : In a cytotoxicity assay against HeLa cells, Ethyl 2-{...} exhibited an IC50 value of 5 µM after 48 hours of treatment, indicating its potential as an anticancer agent.
Cell Line IC50 (µM) HeLa 5 MCF-7 8
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s benzimidazole core distinguishes it from simpler imidazole derivatives (e.g., ’s compounds A–G), which lack fused benzene rings. Key structural variations among analogs include:

The furyl group’s electron-rich nature may enhance binding to enzymes or receptors compared to halogenated or alkylated substituents in analogs.
Physicochemical Properties
- Solubility: The ethyl acetate ester improves solubility compared to non-esterified analogs (e.g., compound 7, ).
- Stability : Thioether linkages (e.g., propylthio in ) enhance stability over oxygen-containing analogs, but the furyl group’s oxidation susceptibility may require formulation adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
